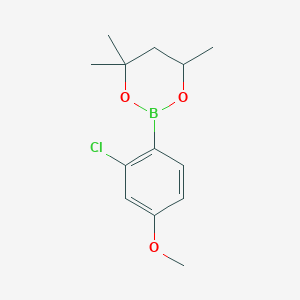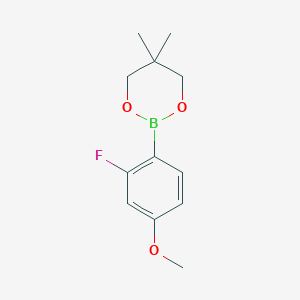
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol is a chemical compound known for its unique structure and properties It contains a boron atom within a dioxaborinane ring, which is attached to a phenol group substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of a catalyst to facilitate the formation of the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form different fluorinated products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Fluorinated phenols and other reduced derivatives.
Substitution: Halogenated or nitro-substituted phenols.
科学研究应用
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, especially in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The boron atom in the dioxaborinane ring can interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenol: Does not contain the boron atom or dioxaborinane ring, leading to distinct applications and behavior in chemical reactions.
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol is unique due to the combination of its boron-containing ring and trifluoromethyl-substituted phenol group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)9-5-8(12(14,15)16)3-4-10(9)17/h3-5,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHSKVMIJIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)

![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)











